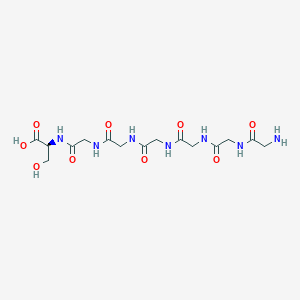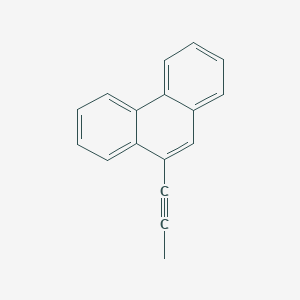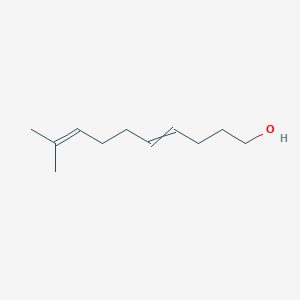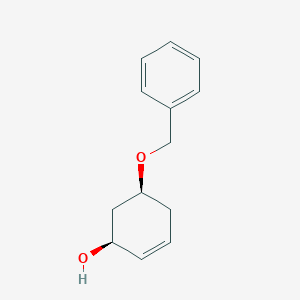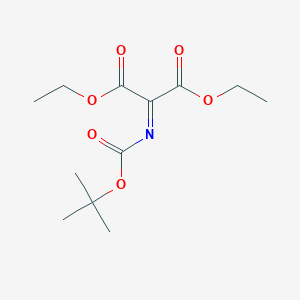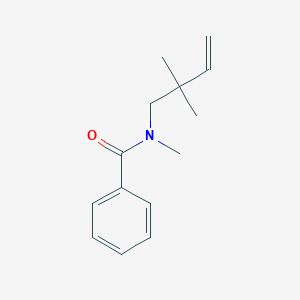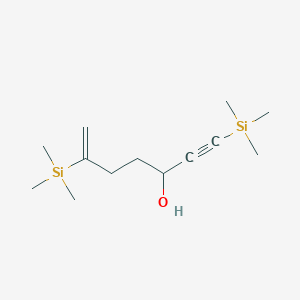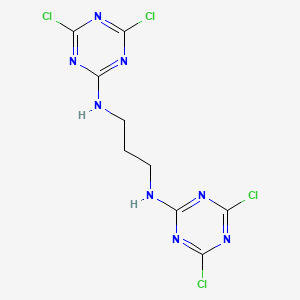
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a propane-1,3-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine typically involves the reaction of cyanuric chloride with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The reaction is usually performed in an organic solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine rings can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols are commonly used. .
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom .
Scientific Research Applications
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine involves its interaction with nucleophilic sites in biological macromolecules. The triazine rings can form covalent bonds with amino, thiol, or hydroxyl groups in proteins and enzymes, leading to the inhibition of their activity . This interaction is the basis for its antimicrobial and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: Similar structure but with a hexane backbone instead of propane.
4,6-Dichloro-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine backbone. This structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
CAS No. |
273212-22-9 |
|---|---|
Molecular Formula |
C9H8Cl4N8 |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H8Cl4N8/c10-4-16-5(11)19-8(18-4)14-2-1-3-15-9-20-6(12)17-7(13)21-9/h1-3H2,(H,14,16,18,19)(H,15,17,20,21) |
InChI Key |
JHGMVIQDSFHILD-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=NC(=NC(=N1)Cl)Cl)CNC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


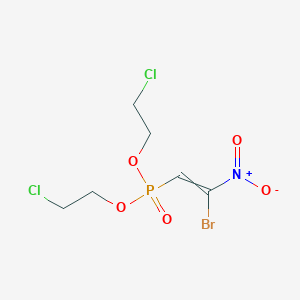
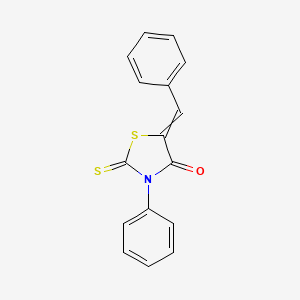
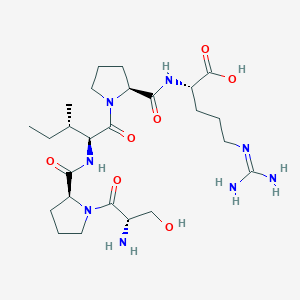

![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
